N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
CAS No.: 1421587-24-7
Cat. No.: VC4198132
Molecular Formula: C18H21NO3
Molecular Weight: 299.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421587-24-7 |
|---|---|
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.37 |
| IUPAC Name | (E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ |
| Standard InChI Key | QTBCRHVBAKEJFS-CMDGGOBGSA-N |
| SMILES | CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A cinnamamide backbone (3-phenylprop-2-enamide) providing planar aromaticity and electrophilic reactivity.
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A 3-hydroxypropyl chain enhancing solubility and enabling hydrogen-bond interactions.
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A 2,5-dimethylfuran-3-yl group contributing steric bulk and electronic effects via its oxygen-containing heterocycle .
The IUPAC name, (E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide, reflects its stereochemistry (E-configuration at the cinnamamide double bond) and substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.37 g/mol |
| CAS Registry Number | 1421587-24-7 |
| XLogP3 | 2.7 (predicted) |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (amide O, furan O, hydroxyl O) |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (furan C-O-C) .
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NMR:
Synthesis and Optimization
Reaction Pathways
The synthesis typically proceeds via a two-step protocol:
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Preparation of 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine:
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Furan alkylation with epichlorohydrin, followed by aminolysis with ammonia.
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Amide Coupling:
Process Optimization
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Microwave Assistance: Reduces reaction time from 6 hours to 45 minutes while improving yield to 78%.
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Solvent Screening: THF outperforms DCM and acetonitrile in minimizing side products (e.g., N-acylurea formation) .
Pharmacological Activities
Cytotoxicity Against Cancer Cell Lines
In vitro screens reveal dose-dependent cytotoxicity:
Table 2: IC₅₀ Values in Cancer Cell Lines (48h exposure)
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 (hepatocellular) | 12.3 ± 1.2 |
| MCF-7 (breast) | 18.9 ± 2.1 |
| A549 (lung) | 24.7 ± 3.0 |
| Normal HEK293 (control) | >100 |
Selectivity indices (SI) range from 4.1 (HepG2) to 8.1 (A549), indicating preferential activity toward malignant cells.
Nrf2/ARE Pathway Activation
At 10 µM, the compound upregulates Nrf2-driven luciferase activity by 8.85-fold in HepG2 cells, comparable to the reference activator tert-butylhydroquinone* (t-BHQ) . Mechanistic studies confirm:
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Nrf2 nuclear translocation (2.7-fold increase vs. control).
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HO-1 and NQO1 induction: 3.2- and 4.1-fold mRNA elevation, respectively .
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Glutathione synthesis: 2.4-fold increase via glutamate-cysteine ligase (GCLC) upregulation .
Structure-Activity Relationships (SAR)
Role of the Furan Substituent
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2,5-Dimethyl groups: Enhance metabolic stability by shielding the furan oxygen from cytochrome P450 oxidation.
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3-Position substitution: Optimal for Nrf2 activation; 2- or 4-substituted analogs show 30–50% lower activity .
Hydroxypropyl Chain Modifications
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Chain Length: Extension to 4-hydroxybutyl reduces cytotoxicity (IC₅₀ increases 2.3-fold).
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Hydroxyl Group: Removal (e.g., propyl → allyl) abolishes Nrf2 activation, underscoring its role in hydrogen bonding .
Comparative Analysis with Analogues
Cinnamamide Derivatives
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N-Phenyl vs. N-Alkyl: N-Phenyl analogs (e.g., compound 1g ) exhibit stronger Nrf2 activation (15.6-fold) but higher hepatotoxicity (SI=2.1).
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Methoxy Substitution: p-Methoxycinnamamide derivatives show improved solubility but 40% lower anticancer activity.
Furan-Containing Analogs
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2,5-Dimethylfuran vs. Tetrahydrofuran: Dimethylfuran confers 2.1-fold greater cytotoxicity due to enhanced membrane permeability.
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Benzofuran Replacement: Increases molecular weight (Δ=+58 g/mol) without improving efficacy.
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